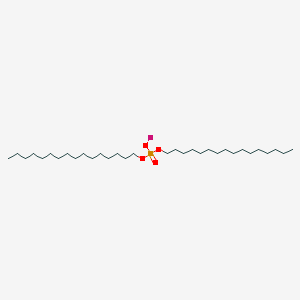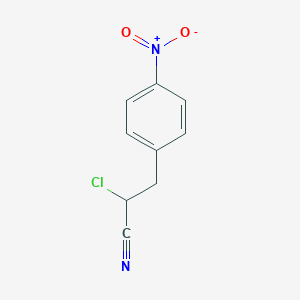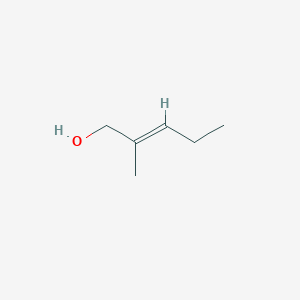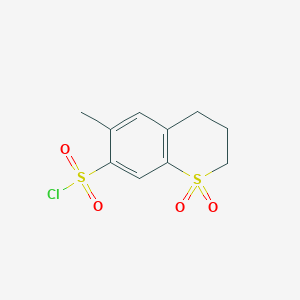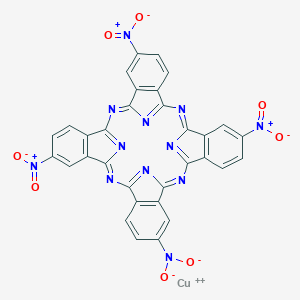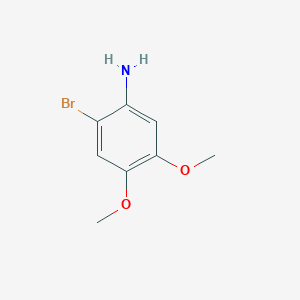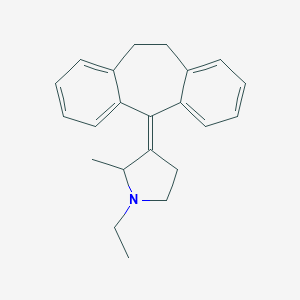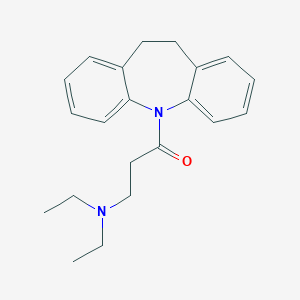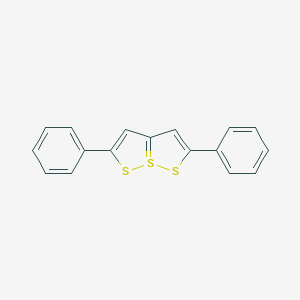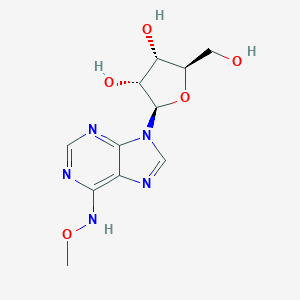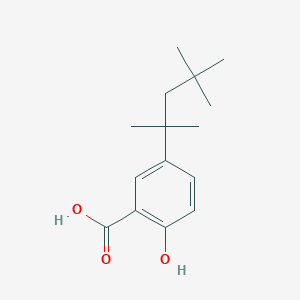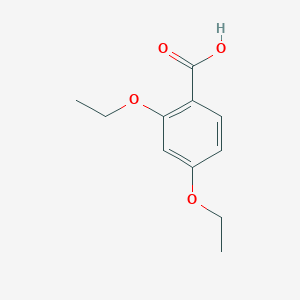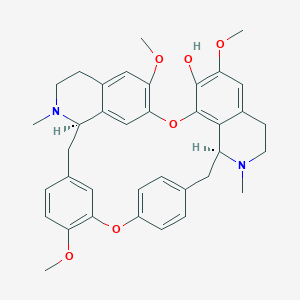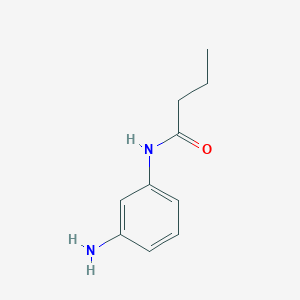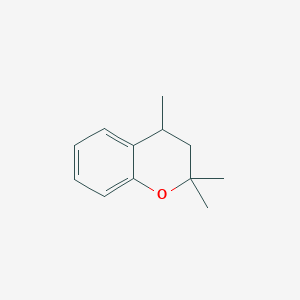
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran, also known as Dihydrorosmarin, is a naturally occurring compound found in various plants, such as rosemary, sage, and oregano. It belongs to the class of flavonoids and possesses antioxidant and anti-inflammatory properties. The compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin is not fully understood. However, studies suggest that the compound exerts its therapeutic effects by inhibiting oxidative stress and inflammation. 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. Additionally, 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to possess antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin in lab experiments is its availability. The compound can be easily synthesized or extracted from plants. Additionally, 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin possesses antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin in lab experiments is its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin. One of the areas of interest is the potential use of the compound in the treatment of cancer. Studies have shown that 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin possesses anticancer properties and can inhibit the growth of cancer cells. Additionally, further research is needed to understand the mechanism of action of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin and its potential use in the treatment of various diseases, such as Alzheimer's disease and cardiovascular diseases.
Synthesemethoden
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin can be synthesized by various methods, including the extraction of the compound from plants or chemical synthesis. The chemical synthesis of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin involves the condensation of 2,4,6-trimethylphenol with 3,4-dihydro-2H-pyran in the presence of a catalyst. The yield of the synthesis process varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. The compound has been investigated for its potential use in the treatment of cancer, diabetes, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
17937-03-0 |
|---|---|
Produktname |
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran |
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2,2,4-trimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C12H16O/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
RZWKXCCZVCZJOU-UHFFFAOYSA-N |
SMILES |
CC1CC(OC2=CC=CC=C12)(C)C |
Kanonische SMILES |
CC1CC(OC2=CC=CC=C12)(C)C |
Andere CAS-Nummern |
17937-03-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



